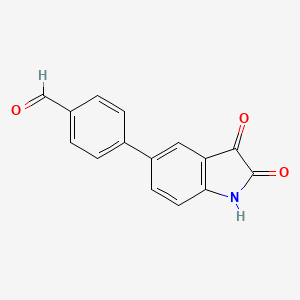

4-(2,3-Dioxoindolin-5-yl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9NO3 |

|---|---|

Molecular Weight |

251.24 g/mol |

IUPAC Name |

4-(2,3-dioxo-1H-indol-5-yl)benzaldehyde |

InChI |

InChI=1S/C15H9NO3/c17-8-9-1-3-10(4-2-9)11-5-6-13-12(7-11)14(18)15(19)16-13/h1-8H,(H,16,18,19) |

InChI Key |

ABQXRZDFSKGJIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)NC(=O)C3=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Isatin (B1672199) Derivatives Relevant to 4-(2,3-Dioxoindolin-5-yl)benzaldehyde

The synthesis of the isatin core is a well-established field in organic chemistry, with several classical and modern methods available for the construction of this versatile bicyclic system. These methods can be adapted to produce a variety of substituted isatins, including those that could serve as precursors to 4-(2,3-Dioxoindolin-5-yl)benzaldehyde.

Classical Approaches (e.g., Sandmeyer, Stolle, Gassman Syntheses)

Three of the most historically significant and widely used methods for synthesizing the isatin ring system are the Sandmeyer, Stolle, and Gassman syntheses.

The Sandmeyer isatin synthesis is one of the oldest and most renowned methods. biomedres.us It typically involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the corresponding isatin. biomedres.usorgsyn.org This method is particularly effective for anilines bearing electron-withdrawing groups. nih.gov

The Stolle synthesis provides an alternative and effective route to both substituted and unsubstituted isatins. biomedres.usrsc.org This method involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. Subsequent cyclization of this intermediate, typically promoted by a Lewis acid like aluminum chloride (AlCl₃) or boron trifluoride (BF₃), affords the isatin derivative. biomedres.usrsc.org

The Gassman isatin synthesis is another versatile method that proceeds through a different set of intermediates. organic-chemistry.orgnih.gov The process begins with the formation of a 3-methylthio-2-oxindole, which is then oxidized to furnish the substituted isatin. organic-chemistry.orgnih.gov

These classical methods are summarized in the table below:

| Synthesis | Starting Materials | Key Intermediates | Reagents | References |

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine | Isonitrosoacetanilide | Sodium sulfate, Sulfuric acid | biomedres.usorgsyn.org |

| Stolle | Arylamine, Oxalyl chloride | Chlorooxalylanilide | Lewis acids (e.g., AlCl₃, BF₃) | biomedres.usrsc.org |

| Gassman | Aniline | 3-Methylthio-2-oxindole | Various | organic-chemistry.orgnih.gov |

Modern Multicomponent Reactions (MCRs) for Indoline (B122111) Scaffolds

Modern synthetic chemistry has seen a surge in the development of multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency and molecular diversity by combining three or more reactants in a single pot. Several MCRs have been developed for the synthesis of highly substituted indoline and oxindole (B195798) scaffolds, which are structurally related to isatins. While not always directly yielding the 2,3-dioxo functionality of isatin, these methods provide rapid access to complex indoline cores that can be further oxidized to the corresponding isatins.

For instance, some MCRs allow for the construction of spirooxindole derivatives, highlighting the versatility of isatin as a building block in these complex reactions. nih.gov The development of novel MCRs continues to be an active area of research, providing new avenues for the efficient synthesis of diverse heterocyclic compounds.

Functionalization Strategies for the Isatin Nucleus

The reactivity of the isatin core at multiple positions allows for a wide range of functionalization strategies. These modifications are crucial for tuning the chemical and biological properties of the resulting derivatives and are directly applicable to the synthesis of complex molecules like 4-(2,3-Dioxoindolin-5-yl)benzaldehyde.

The nitrogen atom of the isatin ring can be readily functionalized. N-alkylation is typically achieved by deprotonation with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the isatin anion, followed by reaction with an alkylating agent like an alkyl halide. nih.gov Microwave-assisted N-alkylation has been shown to be an efficient method for this transformation. N-arylation can be accomplished through cross-coupling reactions, often catalyzed by copper or palladium. nih.gov

The C-5 position of the isatin ring is a common site for substitution, which can significantly influence the properties of the molecule. For the synthesis of 4-(2,3-Dioxoindolin-5-yl)benzaldehyde, the introduction of a benzaldehyde (B42025) moiety at this position is the key transformation. This can be achieved through modern cross-coupling reactions.

A highly plausible and efficient method for this transformation is the Suzuki-Miyaura cross-coupling reaction . This would involve the reaction of a 5-halo-isatin, such as 5-bromoisatin, with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.netbeilstein-journals.org This reaction is widely used for the formation of carbon-carbon bonds between aromatic rings.

Other palladium-catalyzed cross-coupling reactions such as the Heck reaction and the Sonogashira coupling could also be envisioned for the functionalization of the C-5 position. The Heck reaction involves the coupling of an aryl halide with an alkene, while the Sonogashira coupling joins an aryl halide with a terminal alkyne. nih.govresearchgate.net For instance, a Sonogashira coupling of 5-iodoisatin (B1210601) with an appropriately functionalized alkyne could be a viable route. researchgate.net

The Ullmann condensation is a classical copper-catalyzed reaction that can be used to form C-C, C-O, and C-N bonds and could potentially be applied for the arylation of the isatin C-5 position. organic-chemistry.org

The following table summarizes modern coupling reactions applicable to C-5 substitution:

| Coupling Reaction | Reactants | Catalyst | Bond Formed | References |

| Suzuki-Miyaura | 5-Halo-isatin, Arylboronic acid | Palladium | C-C (Aryl-Aryl) | nih.govresearchgate.netbeilstein-journals.org |

| Heck | 5-Halo-isatin, Alkene | Palladium | C-C (Aryl-Vinyl) | nih.gov |

| Sonogashira | 5-Halo-isatin, Terminal alkyne | Palladium, Copper | C-C (Aryl-Alkynyl) | researchgate.net |

| Ullmann | 5-Halo-isatin, Aryl nucleophile | Copper | C-Aryl | organic-chemistry.org |

The C-3 carbonyl group of isatin is highly reactive and participates in a variety of chemical transformations. It readily undergoes condensation reactions with active methylene (B1212753) compounds and amines. For example, Schiff bases can be formed by reacting isatin with primary amines. mdpi.com The C-3 carbonyl can also participate in aldol-type reactions. nih.gov These modifications at the C-3 position are important for generating a wide range of isatin derivatives with diverse functionalities.

Targeted Synthesis of 4-(2,3-Dioxoindolin-5-yl)benzaldehyde and its Analogues

The synthesis of 4-(2,3-dioxoindolin-5-yl)benzaldehyde, a derivative of isatin (1H-indole-2,3-dione), is a multi-step process that hinges on the strategic introduction of a formylphenyl group at the C-5 position of the isatin core. The isatin framework itself is typically synthesized through methods like the Sandmeyer or Stolle processes. ijrrjournal.comresearchgate.netijrrjournal.comnih.gov

Strategies for Introducing the Benzaldehyde Moiety at the C-5 Position

The introduction of an aryl substituent, such as the benzaldehyde moiety, at the C-5 position of the isatin ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means of forming carbon-carbon bonds. The starting material for these reactions is typically a 5-halo-isatin, most commonly 5-bromo or 5-iodoisatin, which can be prepared via electrophilic halogenation of isatin.

Several palladium-catalyzed cross-coupling reactions are employed for this purpose:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-halo-isatin with a formylphenylboronic acid or its corresponding boronic ester in the presence of a palladium catalyst and a base. youtube.comlibretexts.orgyoutube.com The Suzuki-Miyaura coupling is widely favored due to the commercial availability and stability of boronic acids. youtube.comyoutube.com

Heck Reaction: The Heck reaction provides a pathway for the coupling of 5-halo-isatins with 4-vinylbenzaldehyde, followed by oxidative cleavage of the resulting styrenyl double bond to yield the desired benzaldehyde functionality. scielo.brorganic-chemistry.orgnih.govyoutube.com This method, while effective, involves an additional synthetic step.

Negishi Coupling: In the Negishi coupling, an organozinc reagent, such as a formylphenylzinc halide, is coupled with the 5-halo-isatin. wikipedia.orgnih.govyoutube.comyoutube.com This reaction is known for its high functional group tolerance. wikipedia.orgyoutube.com

Sonogashira Coupling: This reaction involves the coupling of a 5-halo-isatin with a terminal alkyne, such as 4-ethynylbenzaldehyde, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.govyoutube.comyoutube.com

Table 1: Comparison of Synthetic Strategies for C-5 Arylation of Isatin

| Reaction | Aryl Source | Catalyst System | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh3)4), Base | Mild reaction conditions, commercial availability of reagents. youtube.comlibretexts.org |

| Heck Reaction | Alkene (e.g., styrene (B11656) derivative) | Pd catalyst (e.g., Pd(OAc)2), Base | Good for vinyl and aryl halide coupling. scielo.brorganic-chemistry.org |

| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | High reactivity and functional group tolerance. wikipedia.orgyoutube.com |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Direct formation of an aryl-alkynyl bond. wikipedia.orgyoutube.com |

Exploration of Novel Reaction Pathways for Enhanced Yield and Selectivity

Research in this area focuses on optimizing the aforementioned cross-coupling reactions to improve the yield and selectivity of 4-(2,3-dioxoindolin-5-yl)benzaldehyde synthesis. Key areas of exploration include:

Development of Advanced Catalysts: The design and use of more efficient palladium catalysts, including those with specialized phosphine (B1218219) ligands or palladacycles, can lead to higher turnover numbers and yields. libretexts.org

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and product purity by providing rapid and uniform heating.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to enhanced selectivity and safer handling of reactive intermediates.

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ionic liquids, and the development of recyclable catalyst systems are areas of active investigation to make the synthesis more sustainable. organic-chemistry.org

Chemical Reactivity and Derivatization of 4-(2,3-Dioxoindolin-5-yl)benzaldehyde

The chemical reactivity of 4-(2,3-dioxoindolin-5-yl)benzaldehyde is characterized by the distinct functionalities present in the molecule: the dioxoindoline core and the benzaldehyde group. wikipedia.org This dual reactivity allows for a wide range of chemical transformations and the synthesis of diverse molecular architectures.

Reactions Involving the Dioxoindoline Core

The isatin core of the molecule presents several sites for chemical modification:

N-Substitution: The nitrogen atom of the lactam can be readily alkylated or arylated to introduce various substituents.

C-3 Carbonyl Group: The ketone at the C-3 position is highly reactive and undergoes condensation reactions with a variety of nucleophiles. This is a common site for the construction of spirocyclic systems. nih.gov

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the isatin moiety can undergo further electrophilic substitution, although the existing substitution pattern will direct incoming groups to specific positions. researchgate.net

Table 2: Examples of Reactions at the Dioxoindoline Core

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | N-Alkyl isatin derivative |

| Aldol Condensation | Active methylene compound, Base | 3-Substituted-3-hydroxyoxindole |

| Spiro-annulation | Dinucleophile (e.g., diamine) | Spiro-heterocycle |

Transformations of the Benzaldehyde Functionality

The aldehyde group is a versatile functional handle that can be transformed in numerous ways:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

Reduction: The aldehyde can be selectively reduced to a benzyl (B1604629) alcohol.

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene.

Knoevenagel Condensation: Condensation with active methylene compounds yields a variety of substituted alkenes.

Table 3: Examples of Transformations of the Benzaldehyde Functionality

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Oxidation | KMnO4, K2Cr2O7 | Carboxylic acid |

| Reduction | NaBH4, LiAlH4 | Alcohol |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH3CN) | Amine |

Formation of Hybrid Architectures and Conjugates (e.g., Thiosemicarbazones, Triazoles, Schiff Bases)

A significant area of interest is the use of the benzaldehyde functionality of 4-(2,3-dioxoindolin-5-yl)benzaldehyde as a scaffold to synthesize more complex hybrid molecules.

Thiosemicarbazones: The condensation reaction between the aldehyde and a thiosemicarbazide (B42300) derivative yields the corresponding thiosemicarbazone. researchgate.netikm.org.mynih.govnih.govamecj.com This reaction is typically carried out in an alcoholic solvent, often with an acid catalyst. ikm.org.mynih.gov

Triazoles: The formation of triazole-containing hybrids can be achieved through multi-step synthetic sequences. One common approach involves the conversion of the aldehyde to an azide (B81097) or an alkyne, followed by a cycloaddition reaction. For instance, the aldehyde can be reduced to the alcohol, converted to the corresponding halide, and then to an azide. This azide can then undergo a [3+2] cycloaddition with an alkyne to form a 1,2,3-triazole. Alternatively, the aldehyde can be converted to a terminal alkyne which can react with an organic azide. nepjol.inforesearchgate.netraco.catnih.govnih.gov

Schiff Bases: The reaction of the aldehyde with primary amines readily forms Schiff bases (imines). uobasrah.edu.iqnih.govnih.gov This condensation is one of the most fundamental and widely used reactions of aldehydes.

Table 4: Synthesis of Hybrid Architectures from 4-(2,3-Dioxoindolin-5-yl)benzaldehyde

| Hybrid Architecture | Key Reagent(s) | General Reaction Conditions |

|---|---|---|

| Thiosemicarbazone | Thiosemicarbazide or substituted thiosemicarbazide | Reflux in ethanol, often with catalytic acid. ikm.org.mynih.gov |

| 1,2,3-Triazole | Requires conversion to azide or alkyne, then cycloaddition | Copper- or Ruthenium-catalyzed azide-alkyne cycloaddition (Click Chemistry). researchgate.netraco.cat |

| Schiff Base | Primary amine | Reflux in a suitable solvent (e.g., ethanol, methanol), sometimes with a dehydrating agent or acid/base catalyst. uobasrah.edu.iqnih.gov |

Pre Clinical Biological Activity and Mechanistic Insights in Vitro and in Silico Studies

Assessment of Anti-Proliferative and Cytotoxic Potential in Cancer Cell Lines

The anticancer activity of isatin-based compounds has been a primary focus of research, with numerous studies demonstrating their ability to inhibit the growth of and induce death in various cancer cell lines.

A substantial body of evidence highlights the cytotoxic effects of isatin (B1672199) derivatives against a wide spectrum of human cancer cells. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, has been determined for various analogs across multiple cell lines.

For instance, certain isatin-based heterocyclic compounds have shown single to double-digit micromolar activity against both apoptosis-sensitive and apoptosis-resistant cancer cell lines. nih.govtarjomeplus.com One thiohydantoin isatin derivative displayed potent cytotoxicity against apoptosis-resistant glioblastoma (GBM) and non-small cell lung cancer (NSCLC) cells. nih.govtarjomeplus.com Similarly, isatin-hydrazine hybrids have demonstrated notable antitumor activity against breast, lung, and leukemia cell lines, with IC₅₀ values in the range of 4–13 µM for the most active compounds. nih.gov In another study, isatin derivatives synthesized from the condensation of isatin with active methylene (B1212753) heterocycles showed high cytotoxicity against glioma, breast, melanoma (SK-MEL-28), and esophageal (OE21) cancer cells. frontiersin.org

The cytotoxic potential is often influenced by the specific substitutions on the isatin ring. A series of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were tested against HeLa cancer cells, yielding IC₅₀ values between 10.64 and 33.62 μM. nih.gov Notably, compounds with a halogen atom at the C5 position of the isatin core showed the most potent activity, comparable to the standard anticancer drug Cisplatin. nih.gov Benzaldehyde (B42025) and its derivatives have also been shown to decrease the viability of lung (COR-L105) and prostate (DU-145) cancer cell lines in a dose-dependent manner. rgcc-international.com

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected Isatin Derivatives in Human Cancer Cell Lines

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| Isatin-Triazole Hydrazone (V) | Breast Cancer (MCF-7) | Not Specified | frontiersin.org |

| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various | 4 - 13 | nih.gov |

| Thiohydantoin Isatin Derivative (10c) | Glioblastoma (GBM) | Single-digit µM | nih.govtarjomeplus.com |

| 5-Halogenated 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one (VIb-d) | HeLa | 10.64 - 13.54 | nih.gov |

| Indolo–pyrazole Derivative (6c) | Melanoma (SK-MEL-28) | 3.46 | nih.gov |

| Quinolone-Triazole Hybrid (8g) | Breast Cancer (MCF-7) | 1.2 | nih.gov |

| Quinolone-Triazole Hybrid (8g) | Pancreatic Cancer (Panc-1) | 1.4 | nih.gov |

| Isatin-Curcumin Hybrid | Colon Cancer (HCT-116) | 1.2 | researchgate.net |

| Isatin Derivative (5B) | Colorectal Cancer | Not Specified | nih.gov |

The anti-proliferative effects of isatin derivatives are mediated through several molecular mechanisms, most prominently the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: Many isatin-based compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. Isatin itself has been shown to induce apoptosis in human breast cancer (MCF-7) cells through a mitochondrial-dependent pathway. spandidos-publications.com This involves chromatin condensation, DNA fragmentation, and the activation of caspases, which are key executioners of apoptosis. spandidos-publications.com The treatment of MCF-7 cells with isatin led to increased activity of caspase-9 and caspase-3. spandidos-publications.com

Novel isatin Schiff and Mannich base derivatives have been found to promote p53-mediated cell death. nih.govnih.gov This is significant as the p53 protein is a critical tumor suppressor. nih.govnih.gov Furthermore, studies on isatin derivatives have demonstrated their ability to overcome resistance to apoptosis in cancer cells, a major challenge in chemotherapy. nih.govtarjomeplus.com For many of these compounds, there was no significant difference in their cytotoxic activity against apoptosis-sensitive and apoptosis-resistant cell lines, indicating their potential to treat highly resistant cancers like glioblastoma and metastatic tumors. nih.govtarjomeplus.com

Cell Cycle Arrest: In addition to inducing apoptosis, isatin derivatives can halt the proliferation of cancer cells by causing cell cycle arrest, often in the G2/M phase. nih.govnih.govnih.gov This phase of the cell cycle is when the cell prepares for mitosis (division). By inhibiting processes essential for this phase, such as tubulin polymerization, these compounds prevent cancer cells from dividing and proliferating. nih.govnih.gov For example, treatment of cancer cells with certain isothiocyanates, which can be derived from an isatin scaffold, led to a significant accumulation of cells in the G2/M phase. nih.gov Similarly, a quinolone-triazole hybrid induced cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov Benzaldehyde has also been shown to inhibit cell-cycle traverse, with a particularly enhanced effect during mitosis. nih.gov

The biological activities of 4-(2,3-Dioxoindolin-5-yl)benzaldehyde and its related isatin derivatives stem from their interaction with and inhibition of various specific molecular targets crucial for cancer cell survival and proliferation.

Phosphoinositide 3-Kinases (PI3K): The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its over-activation is common in many cancers. nih.govresearchgate.net A series of isatin-based imidazole (B134444) compounds were reported to inhibit PI3K, highlighting a potential mechanism for their anticancer effects, particularly in breast cancer. nih.gov Novel PI3K inhibitors continue to be developed to overcome the toxicity associated with earlier generations of these drugs. youtube.com

MDM2/p53 Interaction: The p53 tumor suppressor protein is a key regulator of cell cycle arrest and apoptosis. youtube.comyoutube.com Its activity is negatively controlled by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. nih.govnih.gov In many cancers with wild-type p53, MDM2 is overexpressed, leading to p53 inactivation. youtube.com A novel class of isatin derivatives has been specifically shown to stabilize p53 by interfering with the MDM2-p53 interaction. nih.govnih.gov By blocking this interaction, these compounds prevent p53 degradation, leading to its accumulation and the activation of downstream pathways that induce apoptosis in cancer cells. nih.govnih.govyoutube.com

Tubulin Polymerization: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. researchgate.net Several classes of isatin derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.netnih.govresearchgate.net By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, which in turn leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.govresearchgate.net One study reported an isatin-curcumin hybrid that significantly inhibited tubulin polymerization with an IC₅₀ value of 1.2 μM. researchgate.net Another isatin derivative, compound 5B, was identified as a potential tubulin inhibitor for treating colorectal cancer. nih.gov

Aldehyde Dehydrogenase (ALDH) Isoforms: The ALDH superfamily of enzymes is involved in various cellular processes, and specific isoforms, like ALDH1A3, are implicated as cancer stem cell markers. mdpi.com Research into benzyloxybenzaldehyde derivatives has led to the identification of selective inhibitors of ALDH1A3, suggesting a strategy for targeting cancer stem cells. mdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): While primarily associated with Alzheimer's disease, cholinesterases have also been explored as targets in other contexts. Isatin derivatives have shown significant inhibitory activity against both AChE and BChE. tandfonline.comnih.govresearchgate.netnih.gov The selectivity often depends on the nature of the substitution on the isatin core. For example, N-alkyl isatins displayed selectivity towards BChE inhibition, with potency increasing with the length of the alkyl chain. tandfonline.com The most potent N-alkyl isatin for BChE had an IC₅₀ of 3.77 µM. tandfonline.com In another study, polymethylene-linked isatin dimers were reported as selective BChE inhibitors, with the best compound showing an IC₅₀ value of 3.20 µM. nih.gov Coumarin–triazole–isatin hybrids have also been developed as potent and selective BChE inhibitors. nih.gov

Table 2: Inhibition of Specific Molecular Targets by Isatin Derivatives

| Molecular Target | Compound Class/Derivative | Inhibition (IC₅₀) | Source(s) |

|---|---|---|---|

| PI3K | Isatin-based imidazole compounds | Not Specified | nih.gov |

| Tubulin Polymerization | Isatin-Curcumin Hybrid | 1.2 µM | researchgate.net |

| Tubulin Polymerization | Indolo–pyrazole Derivative (6c) | <1.73 µM | nih.gov |

| Butyrylcholinesterase (BChE) | N-alkyl isatin (4i) | 3.77 µM | tandfonline.com |

| Butyrylcholinesterase (BChE) | Polymethylene-linked isatin dimer (1f) | 3.20 µM | nih.gov |

| Butyrylcholinesterase (BChE) | N-1,2,3-triazole-isatin conjugate | 0.46 µM | researchgate.net |

| Butyrylcholinesterase (BChE) | Coumarin–triazole–isatin hybrid (6c1) | 1.74 µM | nih.gov |

| Acetylcholinesterase (AChE) | Coumarin–triazole–isatin hybrid (6c1) | 15.28 µM | nih.gov |

Antimicrobial Efficacy and Associated Pathways

Beyond their anticancer potential, isatin and its derivatives have demonstrated broad-spectrum antimicrobial activity, including efficacy against various bacterial, fungal, and mycobacterial strains.

Isatin-based compounds have shown promising antibacterial effects against a range of pathogenic bacteria. nih.gov Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Hybrids of isatin with other heterocyclic moieties have been synthesized to enhance antibacterial potency. Isatin–quinoline conjugates displayed significant activity against multidrug-resistant pathogens, with one compound showing a maximum zone of inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and MIC values as low as 0.006 mg/mL. nih.gov Isatin-thiosemicarbazone hybrids also showed interesting activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, an isatin-thiosemicarbazone derivative (hybrid 8e) was identified as a highly promising agent, with MIC values of < 1 μg/mL against a panel of pathogens including Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

The parent compound, isatin, has been evaluated against Campylobacter species, with MIC values ranging from <1.0 to 16.0 µg/mL. mdpi.com Isatin–nicotinohydrazide hybrids were effective against bacteria that cause bronchitis, such as Haemophilus influenzae and Moraxella catarrhalis, with MIC values ranging from 0.24 to 3.9 µg/mL. tandfonline.com

Table 3: Antibacterial Activity (MIC) of Selected Isatin Derivatives

| Compound Class/Derivative | Bacterial Strain(s) | MIC | Source(s) |

|---|---|---|---|

| Isatin-Thiosemicarbazone Hybrid (8e) | S. aureus, E. coli, P. aeruginosa | < 1 µg/mL | nih.gov |

| Isatin–Quinoline Conjugate | MRSA | 0.006 mg/mL | nih.gov |

| Isatin | Campylobacter jejuni/coli | <1.0 - 16.0 µg/mL | mdpi.com |

| Isatin–Nicotinohydrazide Hybrid (5g, 5h) | H. influenzae, M. catarrhalis | 0.24 - 3.9 µg/mL | tandfonline.com |

| Isatin-1,2,4-triazole Hybrid (5g) | Staphylococcus aureus | 8 µg/mL | nih.gov |

| Isatin β-thiosemicarbazone Derivative | MRSA | 0.78 mg/L | wisdomlib.org |

The antimicrobial spectrum of isatin derivatives extends to fungi and the bacterium responsible for tuberculosis, Mycobacterium tuberculosis.

Antifungal Activity: Certain isatin derivatives have exhibited notable antifungal properties. nih.gov A hybrid compound (16) showed antifungal potency against Aspergillus fumigatus with an MIC value of 0.24 µg/mL, which was fourfold more potent than the standard drug Amphotericin B. nih.gov Other studies have confirmed activity against fungi such as Trichophyton longifusus, Candida albicans, and Aspergillus flavus. researchgate.net

Antitubercular Activity: Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant (MDR) strains necessitates the development of new drugs. researchgate.net Isatin has been identified as a versatile lead molecule for designing potent anti-tubercular agents. researchgate.netnih.govresearchgate.net

Numerous isatin hybrids have been synthesized and show potent activity against M. tuberculosis. nih.govrhhz.net Isatin-isoniazid hybrids, for example, displayed very high activity with MICs in the range of 0.195 to 0.39 μg/mL, which is more potent than the first-line anti-TB drug isoniazid (B1672263) (INH). nih.gov These compounds were found to inhibit the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall. nih.gov Similarly, isatin–nicotinohydrazide hybrids were highly active against both drug-susceptible and isoniazid-resistant M. tuberculosis strains, with the most potent compounds showing an MIC of 0.24 µg/mL against the susceptible strain and 3.9 µg/mL against the resistant strain. tandfonline.com

Table 4: Antifungal and Antitubercular Activity (MIC) of Isatin Derivatives

| Activity | Compound Class/Derivative | Strain(s) | MIC | Source(s) |

|---|---|---|---|---|

| Antifungal | Isatin Hybrid (16) | Aspergillus fumigatus | 0.24 µg/mL | nih.gov |

| Antitubercular | Isatin-Isoniazid Hybrid (7e, 7f) | Mycobacterium tuberculosis | 0.195 µg/mL | nih.gov |

| Antitubercular | Isatin-Nicotinohydrazide Hybrid (5g, 5h) | M. tuberculosis (susceptible) | 0.24 µg/mL | tandfonline.com |

| Antitubercular | Isatin-Nicotinohydrazide Hybrid (5g, 5h) | M. tuberculosis (resistant) | 3.9 µg/mL | tandfonline.com |

| Antitubercular | Tetrahydropyrimidine-isatin Hybrid (15c, 15l) | M. tuberculosis H₃₇Rv | 3.10 - 3.12 µg/mL | rhhz.net |

Mechanistic Investigations of Antimicrobial Effects

Derivatives of isatin have demonstrated a broad spectrum of antimicrobial activities, targeting both bacterial and fungal pathogens. The mechanisms underlying these effects are multifaceted and appear to involve the disruption of fundamental cellular processes. Some synthesized isatin derivatives have been shown to exert their antimicrobial action through a dual mechanism involving the inhibition of bacterial cell wall synthesis and the prevention of bacterial cell fusion. nih.gov

Further studies on isatin-pyrazole hydrazones have identified them as potent and selective inhibitors of bacterial methionine aminopeptidases (MetAPs), which are crucial enzymes for bacterial survival. researchgate.net For instance, certain isatin-pyrazole hydrazones have shown significant inhibitory activity against MetAPs from Mycobacterium tuberculosis and other bacteria. researchgate.net The antimicrobial efficacy of isatin derivatives is often enhanced by the presence of specific substituents. For example, isatin-decorated thiazole (B1198619) derivatives have exhibited strong antimicrobial and antifungal activities, with molecular docking studies suggesting that they may target tyrosyl-tRNA synthetase (TyrRS) in bacteria like Staphylococcus aureus and Escherichia coli. researchgate.net The ability of these compounds to distort biofilm formation at sub-inhibitory concentrations further highlights their potential as antimicrobial agents. researchgate.net

While specific mechanistic data for 4-(2,3-Dioxoindolin-5-yl)benzaldehyde is not extensively detailed in the reviewed literature, the established antimicrobial mechanisms for structurally similar isatin derivatives provide a strong foundation for understanding its potential modes of action. These generally involve targeting essential enzymatic pathways and disrupting cellular integrity. nih.govresearchgate.net

Other Biological Activities under Investigation (Pre-clinical)

Beyond their antimicrobial effects, isatin derivatives are being explored for a range of other therapeutic applications. The following sections detail the pre-clinical findings related to their anti-inflammatory, enzyme-inhibiting, antioxidant, and antiviral activities.

Isatin and its derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. pkheartjournal.com Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.govscilit.com By inhibiting COX-1 and COX-2, isatin derivatives can reduce the production of prostaglandins, which are critical mediators of inflammation and pain. nih.gov The dual inhibition of both COX and 5-LOX pathways is a particularly attractive strategy, as it can lead to a broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX-2 inhibitors. nih.govscilit.com

Studies on various isatin derivatives have demonstrated their ability to suppress inflammatory responses in cellular models. For instance, certain derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-activated microglia. nih.govmdpi.com This suggests their potential in addressing neuroinflammatory conditions. The anti-inflammatory activity is often influenced by the nature and position of substituents on the isatin core. For example, the presence of a chlorine atom at the C5 position of the isatin ring has been associated with enhanced analgesic and anti-inflammatory effects. nih.gov

| Isatin Derivative | Biological Target/Assay | Key Findings | Reference |

| Isatin Derivatives | Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) inhibition in a mouse macrophage cell line | Inhibited TNF-alpha production and iNOS and COX-2 protein expression, leading to reduced levels of NO and PGE(2). | nih.gov |

| Halogenated Isatin Derivatives | Lipopolysaccharide (LPS)-induced nitric oxide (NO) release in BV2 microglia cells | N1-alkylated and chlorinated derivatives showed significant reduction of NO, IL-6, and TNF-α release. | mdpi.com |

| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide | Carrageenan-induced paw edema in mice | Demonstrated significant anti-inflammatory and antinociceptive effects, possibly due to the chlorine at the C5 position. | nih.gov |

The isatin scaffold has proven to be a versatile template for the design of inhibitors for various enzymes implicated in a range of diseases.

Monoamine Oxidase (MAO) Inhibition: Isatin itself is an endogenous, reversible inhibitor of both MAO-A and MAO-B, with a higher selectivity for MAO-B. nih.govacs.orgnih.govacs.orgbohrium.com This has spurred the development of numerous isatin derivatives as potential therapeutic agents for neurodegenerative disorders like Parkinson's disease, where MAO-B inhibitors can increase dopamine (B1211576) levels in the brain. acs.orgbohrium.com The inhibitory potency and selectivity of these derivatives are highly dependent on the substituents on the isatin ring. For example, hydroxylation at the 5-position can shift the selectivity towards MAO-A. nih.gov

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and food industries. nih.govnih.govresearchgate.netyoutube.com Several isatin derivatives, particularly isatin-thiosemicarbazones, have been identified as potent tyrosinase inhibitors. nih.govresearchgate.netresearcher.life The inhibitory mechanism is often of a mixed type, and the potency is influenced by the electronic properties of the substituents on the isatin ring. nih.govresearchgate.net

α-Amylase and α-Glucosidase Inhibition: The inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, is a validated strategy for managing postprandial hyperglycemia in diabetic patients. nih.govresearchgate.netnih.gov Isatin-hydrazide conjugates and other derivatives have demonstrated potent inhibitory activity against both enzymes, in some cases exceeding the efficacy of the standard drug, acarbose (B1664774). nih.govresearchgate.net Molecular docking studies have provided insights into the binding interactions of these inhibitors with the active sites of the enzymes. nih.govmdpi.com

| Enzyme | Isatin Derivative Type | Inhibitory Activity (IC₅₀/Kᵢ) | Key Findings | Reference |

| Monoamine Oxidase A (MAO-A) | 5-Hydroxyisatin | IC₅₀: 8 µM | Potent and selective MAO-A inhibitor. | nih.gov |

| Monoamine Oxidase B (MAO-B) | Isatin | Kᵢ: 3 µM | Reversible inhibitor. | nih.gov |

| Monoamine Oxidase B (MAO-B) | Isatin-based benzyloxybenzaldehyde derivatives (e.g., ISB1) | IC₅₀: 0.124 µM | Potent and selective MAO-B inhibition. | nih.gov |

| Tyrosinase | 1-(2,3-dioxoindolin-5-yl)-3-(4-nitrophenyl)urea | Kᵢ: 24.96 µM | Competitive inhibitor. | nih.gov |

| Tyrosinase | 5-Substituted isatin thiosemicarbazones | IC₅₀: 81-209 µM | Reversible and mixed-type inhibitors. | nih.gov |

| α-Amylase | Isatin-hydrazide conjugate (1h) | IC₅₀: 12.1 µg/ml | More potent than acarbose (IC₅₀ = 36.2 µg/ml). | nih.gov |

| α-Glucosidase | Isatin-hydrazide conjugate (1d) | IC₅₀: 13.2 µg/ml | More potent than acarbose (IC₅₀ = 34.5 µg/ml). | nih.gov |

| α-Glucosidase | Isatin-thiazole derivative (6p) | IC₅₀: 5.36 µM | Significantly more potent than acarbose (IC₅₀ = 817.38 µM). | mdpi.com |

Many isatin derivatives have been shown to possess significant antioxidant activity, which contributes to their therapeutic potential in conditions associated with oxidative stress. nih.govbohrium.comresearchgate.netmdpi.comresearchgate.netnih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov The presence of electron-donating groups, such as methoxy (B1213986) or hydroxyl groups, on the isatin or associated phenyl rings can enhance their radical scavenging ability. bohrium.commdpi.com

In addition to direct radical scavenging, some isatin derivatives can modulate cellular redox status by influencing the levels of reactive oxygen species (ROS). For example, certain isatin-Schiff base copper(II) complexes have been shown to induce oxidative stress and trigger apoptosis in cancer cells by generating ROS. nih.gov This pro-oxidant activity in a pathological context highlights the dual role that isatin derivatives can play in modulating cellular redox balance. The antioxidant properties of isatin derivatives are considered a valuable attribute, as oxidative stress is implicated in the pathogenesis of numerous diseases, including inflammatory disorders and neurodegenerative conditions. researchgate.net

| Isatin Derivative | Antioxidant Assay/Model | Key Findings | Reference |

| Isatin-based derivative (12c) | DPPH radical scavenging assay | IC₅₀ value of 9.79 ± 0.168 µg/mL, comparable to ascorbic acid. | nih.gov |

| 3,3-bis(4-amino-2,5-dimethoxyphenyl)-1,3-dihydroindol-2-one | Briggs-Rauscher and Trolox Equivalent Antioxidant Activity (TEAC) assays | Showed good chemical antioxidant activity. | bohrium.comresearchgate.net |

| Bis(hydrazone-isatins) | Radical scavenging ability | The presence of an electron-donating methoxy group enhanced activity. | mdpi.com |

| Isatin-Schiff base copper(II) complexes | Reactive Oxygen Species (ROS) concentration analysis | Induced widespread oxidative stress in cells. | nih.gov |

The isatin scaffold has a long history in antiviral research, with methisazone, an isatin derivative, being one of the early antiviral drugs. karger.com Modern research continues to explore isatin derivatives for their broad-spectrum antiviral activities, including against the human immunodeficiency virus (HIV). karger.comresearchgate.netnih.govnih.govnih.govresearchgate.net

The anti-HIV activity of isatin derivatives, particularly isatin-β-thiosemicarbazones, has been a significant area of investigation. researchgate.netnih.gov These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key class of anti-HIV drugs. researchgate.net They inhibit the function of the viral reverse transcriptase enzyme, which is essential for the replication of the HIV genome. The inhibitory activity is often concentration-dependent, and structural modifications, such as substitutions on the isatin ring and the thiosemicarbazone moiety, can significantly impact their potency and selectivity. researchgate.netnih.gov For instance, some isatin-β-thiosemicarbazone derivatives have shown significant anti-HIV activity with EC₅₀ values in the low micromolar range. researchgate.net

Beyond HIV, isatin derivatives have demonstrated activity against a range of other viruses. nih.govresearchgate.netnih.gov For example, certain derivatives have shown inhibitory effects against influenza viruses and hepatitis C virus (HCV). nih.govnih.gov The mechanisms of action against these viruses can vary, but often involve the inhibition of viral replication processes or essential viral enzymes. nih.gov

| Virus | Isatin Derivative Type | Mechanism/Target | Key Findings | Reference |

| HIV-1 | Isatin-β-thiosemicarbazone derivatives | Non-nucleoside reverse transcriptase inhibition | Compound 6 showed an EC₅₀ value of 2.62 µM and a selectivity index of 17.41. | researchgate.net |

| HIV-1 and HIV-2 | N-Mannich bases of isatin derivatives | Inhibition of viral replication | A piperidinomethyl derivative showed up to 16% protection against HIV-2. | karger.comnih.gov |

| HIV | Isatin-β-thiosemicarbazone derivatives | Inhibition of viral structural protein synthesis | Concentration-dependent inhibition of viral replication. | nih.gov |

| HCV | 5-Fluoro isatin derivative (SPIII-5F) | Inhibition of HCV RNA synthesis | Inhibited HCV RNA synthesis at 6 µg/ml. | nih.gov |

| Influenza A and B | Isatin derivatives | Inhibition of viral replication | Displayed potency against H1N1, H3N2, and H5N1 strains. | nih.gov |

Structure Activity Relationship Sar and Pharmacophore Analysis

Elucidation of Key Structural Features for Biological Potency

The biological potency of 4-(2,3-Dioxoindolin-5-yl)benzaldehyde and its analogs is not happenstance; it is the result of a finely tuned arrangement of specific structural features that interact with biological targets. Pharmacophore modeling, a computational method used to identify the essential three-dimensional arrangement of functional groups required for biological activity, reveals several key elements. nih.govnih.gov

A typical pharmacophore model for this class of compounds highlights the importance of hydrogen bond donors and acceptors, as well as hydrophobic regions. nih.gov The dioxoindoline core, with its two carbonyl groups and the N-H group, provides crucial hydrogen bonding capabilities. The benzaldehyde (B42025) ring serves as a significant hydrophobic feature, and its substitution pattern can modulate electronic properties and steric interactions. The relative spatial arrangement of these features is critical for optimal binding to a target protein. nih.gov

Impact of Substitutions on the Dioxoindoline Ring System

The dioxoindoline ring, also known as isatin (B1672199), is a privileged scaffold in medicinal chemistry, and modifications to this core structure can have profound effects on biological activity. nih.govnih.gov

The nitrogen atom at the N-1 position of the dioxoindoline ring is a common site for chemical modification. The presence or absence of a substituent at this position can significantly influence the compound's properties and its interaction with biological targets. researchgate.net

Alkylation or arylation at the N-1 position can alter the molecule's lipophilicity, which in turn affects its ability to cross cell membranes. ijrrjournal.com Furthermore, the introduction of different functional groups can introduce new hydrogen bonding or steric interactions. For instance, some studies on related indole (B1671886) derivatives have shown that the absence of a substituent at the N-1 position can be optimal for certain biological activities, suggesting that the N-H group itself may act as a critical hydrogen bond donor. researchgate.net Conversely, other studies have demonstrated that introducing specific substituents can enhance potency by targeting additional pockets in the receptor's binding site.

Table 1: Effect of N-1 Substitution on Biological Activity (Illustrative)

| Compound | N-1 Substituent | Relative Potency |

| Unsubstituted | -H | + |

| Methylated | -CH₃ | ++ |

| Phenylated | -C₆H₅ | +++ |

| Benzylated | -CH₂C₆H₅ | ++ |

Note: This table is illustrative and based on general principles of medicinal chemistry.

The nature of the linkage between the indoline (B122111) and the second aromatic ring is crucial. The direct carbon-carbon bond in 4-(2,3-Dioxoindolin-5-yl)benzaldehyde provides a relatively rigid connection. Introducing flexible linkers or different functional groups at this position can alter the conformational freedom of the molecule, which may be beneficial or detrimental to its binding affinity.

Studies on other indole-based compounds have indicated that the presence of specific groups, such as a methoxy (B1213986) group, at the C-5 position can contribute to optimal activity. researchgate.net This suggests that electronic effects and the potential for hydrogen bonding at this position play a significant role.

The two carbonyl groups at the C-2 and C-3 positions are hallmark features of the dioxoindoline core and are often essential for biological activity. ijrrjournal.com These groups are excellent hydrogen bond acceptors and can play a direct role in the mechanism of action, for example, by interacting with key amino acid residues in an enzyme's active site. researchgate.net

Modification of these carbonyl groups, such as reduction to a hydroxyl group or conversion to a thiocarbonyl, can dramatically alter the compound's biological profile. Such changes affect the electronic nature of the ring system and its hydrogen bonding capacity. While in many cases the integrity of both carbonyl groups is crucial, in some instances, selective modification can lead to a change or enhancement of activity. For example, the C-2 carbonyl has been envisioned to react with cysteine residues in some protease active sites. researchgate.net

Structure-Activity Relationships of the Benzaldehyde Moiety

Electron-withdrawing groups, such as nitro or halogen groups, can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially enhancing its reactivity. ncert.nic.in Conversely, electron-donating groups, like methoxy or hydroxyl groups, can increase the electron density of the aromatic ring. Studies on various benzaldehyde derivatives have shown that the nature and position of these substituents can have a dramatic and often unpredictable effect on biological activity, which can also vary between different target organisms or cell types. researchgate.netmdpi.com For instance, halogenated and nitro-substituted salicylaldehydes have displayed potent antimicrobial activity. researchgate.net

Table 2: Impact of Benzaldehyde Substituents on Biological Activity (Illustrative)

| Substituent | Electronic Effect | Potential Impact on Activity |

| -NO₂ | Electron-Withdrawing | May enhance activity |

| -Cl | Electron-Withdrawing | May enhance activity |

| -OH | Electron-Donating | Can increase activity, may form H-bonds |

| -OCH₃ | Electron-Donating | Can influence activity and solubility |

Note: This table is illustrative and based on general principles observed in related compounds.

Positional Effects of Substituents on the Phenyl Ring

The placement of substituents on the phenyl ring of isatin-based compounds and their analogues can dramatically influence their biological efficacy. The electronic properties, size, and position of these substituents are critical factors that dictate the molecule's interaction with its biological target.

Research into related N-phenyl benzamide (B126) derivatives has shown that the position of a substituent is a critical determinant of inhibitory activity. nih.gov For instance, the introduction of a nitro moiety, which is an electron-withdrawing group, resulted in a significant enhancement of enzyme inhibitory effect specifically when placed at the ortho position of the phenyl ring. nih.gov In contrast, the same group at the para position did not produce a notable increase in potency. nih.gov This suggests that the ortho position allows for a more favorable electrostatic interaction with the target receptor. nih.gov Furthermore, replacing the ortho-nitro group with other electron-withdrawing substituents like chlorine or fluorine did not yield a similar improvement, indicating that the specific electrostatic properties of the nitro group are likely key to its enhanced activity in that position. nih.gov

Studies on other heterocyclic structures, such as 5-(substituted)benzylidene-2-(morpholinoimino)-3-phenylthiazolidin-4-ones, provide further insight into how different substituents on a phenyl ring affect enzyme inhibition. The inhibitory activities of these compounds against enzymes like urease vary significantly based on the nature and position of the substituent.

Table 1: Effect of Phenyl Ring Substituents on Urease Inhibition for an Analogous Thiazolidin-4-one Scaffold

| Compound Analogue | Substituent on Phenyl Ring | IC₅₀ (µM) nih.gov |

| 18 | 4-Chloro (4-Cl) | 20.24 ± 0.77 |

| 19 | 2,4-Dichloro (2,4-diCl) | 18.25 ± 0.50 |

| 20 | 2-Nitro (2-NO₂) | 16.79 ± 0.19 |

| 24 | 4-Methyl (4-CH₃) | 22.49 ± 0.11 |

| 25 | 4-Methoxy (4-OCH₃) | 21.70 ± 0.06 |

| 26 | 3,4,5-Trimethoxy | 21.51 ± 0.44 |

This data is derived from studies on 5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones and is presented to illustrate the principle of positional substituent effects. nih.gov

As the data indicates, a 2-nitro substitution (analogue 20 ) resulted in the most potent urease inhibition among the tested compounds. nih.gov The addition of a second chlorine atom, moving from a 4-chloro (analogue 18 ) to a 2,4-dichloro (analogue 19 ) substitution, also enhanced activity. nih.gov This highlights that both the electronic nature and the specific location of substituents are pivotal in modulating the biological activity of the core structure.

Design Principles for Optimized Analogues

The insights gained from SAR studies are fundamental to the rational design of optimized analogues. By identifying the structural features that enhance or diminish activity, medicinal chemists can create new molecules with improved therapeutic potential. nih.gov Key design principles often involve substructure modification, bioisosteric replacement, and the strategic introduction of new functional groups.

A study on diflapolin (B1670557) derivatives provides excellent examples of these design principles in action. nih.gov Researchers aimed to determine the SAR of different parts of the molecule, leading to several key findings:

Substructure Modification: The necessity of specific functional groups for biological activity was explored by modifying a urea (B33335) substructure. When the oxygen atom of the urea moiety was replaced with a sulfur atom to create a thiourea, a significant loss of activity against the soluble epoxide hydrolase (sEH) enzyme was observed. nih.gov This indicates that the urea's oxygen is likely crucial for forming a key interaction, such as a hydrogen bond, within the enzyme's binding pocket. nih.gov

Bioisosteric Replacement: The core scaffold of a molecule can often be replaced with a bioisostere—a different group with similar physical or chemical properties—to maintain or improve activity. In the case of the diflapolin derivatives, a benzothiazole (B30560) ring was successfully replaced with a benzimidazole (B57391) ring, which retained the desired dual inhibitory activity. nih.gov

Introduction of Strategic Moieties: The addition of new chemical groups can profoundly impact potency. It was found that substituting the benzimidazole ring with an N-Boc group led to higher inhibitory potency against the sEH enzyme compared to the unsubstituted derivatives. nih.gov This demonstrates that even seemingly simple additions can be used to fine-tune a compound's activity for a specific target.

Table 2: Illustration of Design Principles on an Analogous Benzimidazole Scaffold

| Design Principle | Parent Structure Moiety | Modified Analogue Moiety | Effect on sEH Enzyme Inhibition nih.gov |

| Substructure Modification | Urea | Thiourea | Loss of activity |

| Introduction of Moieties | N-unsubstituted Benzimidazole | N-Boc substituted Benzimidazole | Increased potency |

This data is derived from studies on diflapolin derivatives and is presented to illustrate key design principles. nih.gov

These principles underscore the iterative process of drug design, where SAR data guides the synthesis of new compounds, which are then tested to further refine the model and lead to the development of optimized therapeutic agents. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is widely applied in drug discovery to understand how a ligand, such as a derivative of isatin (B1672199), might interact with a biological target, typically a protein or enzyme. nih.gov For the specific compound 4-(2,3-Dioxoindolin-5-yl)benzaldehyde, no dedicated molecular docking studies were found.

Prediction of Binding Modes and Affinities

The prediction of binding modes and the calculation of binding affinity (often expressed in kcal/mol) are central to molecular docking. nih.gov These predictions help to rank potential drug candidates based on their predicted potency. A search for studies detailing the binding modes or affinities for 4-(2,3-Dioxoindolin-5-yl)benzaldehyde with any specific protein target did not yield any results. While studies on other isatin derivatives have identified binding affinities for various enzymes, this data is not transferable to the target compound. nih.gov

Identification of Key Interacting Residues and Binding Pockets

A critical output of docking simulations is the identification of the specific amino acid residues within a protein's binding pocket that interact with the ligand. nih.govuowasit.edu.iq These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for stabilizing the ligand-protein complex. There are no available studies that identify key interacting residues or define the binding pocket for 4-(2,3-Dioxoindolin-5-yl)benzaldehyde with any biological target.

Virtual Screening and Hit Identification

Virtual screening is a computational method that involves docking large libraries of small molecules against a target protein to identify potential "hits" or lead compounds for drug development. researchgate.netresearchgate.net The isatin scaffold is frequently used in the design of such libraries. mu-varna.bg However, there is no published research indicating that 4-(2,3-Dioxoindolin-5-yl)benzaldehyde has been identified as a hit from a virtual screening campaign or used as a query molecule in such a study.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. rsc.orgnih.gov It is a powerful tool for calculating a molecule's electronic and geometric properties.

Elucidation of Electronic Properties (e.g., HOMO-LUMO Energy Levels, Electron Affinity, Electronegativity, Electrophilicity Index)

DFT calculations are commonly used to determine key electronic properties. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the gap between which is an indicator of molecular reactivity and stability. researchgate.netnih.gov From these energies, other descriptors like electron affinity, electronegativity, and the electrophilicity index can be derived. No published DFT studies were found that report these electronic properties specifically for 4-(2,3-Dioxoindolin-5-yl)benzaldehyde.

Table 1: Electronic Properties of 4-(2,3-Dioxoindolin-5-yl)benzaldehyde No data available in published literature.

| Property | Value |

|---|---|

| HOMO Energy | N/A |

| LUMO Energy | N/A |

| HOMO-LUMO Gap | N/A |

| Electron Affinity | N/A |

| Electronegativity | N/A |

Conformational Analysis and Geometrical Optimization

Geometrical optimization is a fundamental DFT procedure to find the lowest energy arrangement of atoms in a molecule, representing its most stable conformation. nih.gov Conformational analysis explores the different spatial arrangements of a molecule that can be obtained by rotation about single bonds. While the crystal structure of a related isomer, 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde, has been reported, providing precise bond lengths and angles for that molecule, a similar analysis or a theoretical geometrical optimization for 4-(2,3-Dioxoindolin-5-yl)benzaldehyde is not available in the reviewed literature. researchgate.net

Table 2: Optimized Geometrical Parameters of 4-(2,3-Dioxoindolin-5-yl)benzaldehyde No data available in published literature.

| Parameter | Value |

|---|---|

| Total Energy | N/A |

| Dipole Moment | N/A |

| Key Bond Lengths | N/A |

Reactivity Prediction and Reaction Mechanism Studies

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules. By calculating electronic properties, researchers can identify the most likely sites for electrophilic and nucleophilic attack, predict the stability of reaction intermediates, and elucidate reaction mechanisms.

For isatin derivatives, DFT calculations have been employed to understand their chemical reactivity. nih.gov Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.gov

In studies of related benzimidazole (B57391) and benzothiazole (B30560) derivatives, chemical reactivity parameters like electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the global electrophilicity index (ω) have been calculated to assess their stability and reactivity. nih.gov For instance, a lower chemical softness (S) suggests higher stability. nih.gov Such analyses could be applied to 4-(2,3-Dioxoindolin-5-yl)benzaldehyde to predict its behavior in chemical reactions, such as its interaction with various nucleophiles at the electrophilic carbonyl carbons of the isatin core or the aldehyde group.

While specific mechanistic studies for this compound are not available, DFT is a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. This approach has been used to understand the reaction pathways of other complex heterocyclic molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery and medicinal chemistry, MD simulations are invaluable for understanding how a ligand, such as 4-(2,3-Dioxoindolin-5-yl)benzaldehyde, interacts with a biological target, typically a protein. These simulations provide a dynamic view of the binding process, revealing information about the stability of the ligand-protein complex and the nature of the interactions that hold them together.

Studies on various isatin derivatives have utilized MD simulations to validate docking poses and to assess the stability of the compounds within the active sites of their target proteins. ut.ac.irut.ac.ir The general workflow involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and then calculating the forces between atoms and their subsequent movements over a set period, often on the nanosecond scale. nih.govnih.gov

A primary application of MD simulations is to assess the stability of the complex formed between a ligand and its protein target. A stable complex is one where the ligand remains bound in the active site in a consistent orientation throughout the simulation. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is a common metric used to quantify this stability. A low and stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and is stable. nih.gov

In a study on 5-(2-carboxyethenyl)-isatin derivatives as anticancer agents, MD simulations were performed for 100 nanoseconds to analyze the stability of the ligand-protein complex. ut.ac.ir Similarly, MD simulations of benzimidazole derivatives targeting the SARS-CoV-2 main protease (Mpro) showed that the protein-ligand complex reached equilibrium after an initial fluctuation period, indicating good stability in the active site. nih.gov

| Solvent Accessible Surface Area (SASA) | The surface area of the complex accessible to the solvent. | Consistent SASA values suggest the complex is not undergoing major conformational changes that would expose or bury large surface areas. nih.gov |

This table is a representation of typical parameters and findings from studies on related isatin derivatives and is intended to be illustrative for 4-(2,3-Dioxoindolin-5-yl)benzaldehyde.

MD simulations also provide detailed insights into the specific interactions that stabilize the ligand in the binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By analyzing the trajectory of the simulation, researchers can determine the persistence of these interactions over time.

For example, MD simulations of a 1H-purine-2,6-dione derivative with the SARS-CoV-2 Mpro revealed that the compound maintained several key hydrogen bonds with amino acid residues like GLU166 throughout the simulation, indicating a strong and stable binding affinity. nih.gov The analysis of the number and duration of hydrogen bonds is a critical part of understanding the dynamic binding behavior. nih.gov

In a study on 5-(2-carboxyethenyl)-isatin derivatives, molecular docking suggested hydrogen bonding between the oxygen atom at the C3 position of the isatin ring and the amino acid residues Ser209 and Asn208 of the target protein. ut.ac.ir MD simulations would be the next step to confirm if these hydrogen bonds are stable over time. Furthermore, these simulations can reveal the role of water molecules in mediating ligand-protein interactions, which is often not apparent from static docking poses.

Table 2: Analysis of Dynamic Binding Interactions from MD Simulations of Isatin-like Compounds

| Interaction Type | Description | Key Findings from Studies on Related Compounds |

|---|---|---|

| Hydrogen Bonds | The number and occupancy of hydrogen bonds between the ligand and protein. | Consistent hydrogen bonds with key residues (e.g., GLU166) are indicative of strong binding and inhibitory activity. nih.gov |

| Hydrophobic Contacts | Interactions between nonpolar regions of the ligand and protein. | Analysis can identify key hydrophobic residues (e.g., Tyr204, Trp206) that contribute to binding affinity. ut.ac.ir |

| Interaction Energy | The calculated energy of binding between the ligand and protein. | Methods like MM-PBSA are used to calculate the free energy of binding from MD trajectories. nih.gov |

| Ligand Conformation | Changes in the ligand's shape during the simulation. | Minimal fluctuations in the ligand's conformation suggest it is well-accommodated in the binding site. nih.gov |

This table summarizes the types of analyses performed and the nature of findings from studies on related isatin derivatives to illustrate the potential insights for 4-(2,3-Dioxoindolin-5-yl)benzaldehyde.

Future Research Trajectories and Potential for Translational Applications of 4-(2,3-Dioxoindolin-5-yl)benzaldehyde

The isatin scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents due to its wide array of pharmacological activities. nih.gov The hybrid molecule, 4-(2,3-Dioxoindolin-5-yl)benzaldehyde, which incorporates both the isatin and benzaldehyde (B42025) pharmacophores, represents a promising area for future investigation. This article explores the prospective research directions and translational potential of this compound and its analogues, focusing on synthetic strategies, mechanistic understanding, lead optimization, and the integration of computational and experimental methods in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.